molecular formula C14H16N2O4S B1459929 1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173100-93-9

1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1459929
CAS No.: 2173100-93-9
M. Wt: 308.35 g/mol
InChI Key: CVEUQHZIAINUIR-UHFFFAOYSA-N
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Description

1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H16N2O4S and its molecular weight is 308.35 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-14(2)4-8-11(9(17)5-14)21-13(15-8)16-6-7(12(19)20)3-10(16)18/h7H,3-6H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEUQHZIAINUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)N3CC(CC3=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : 1-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
  • Molecular Formula : C14H16N2O4S
  • Molecular Weight : Approximately 320.42 g/mol
  • CAS Number : 2173100-93-9

Anticancer Activity

Research indicates that derivatives of 5-oxopyrrolidine exhibit promising anticancer properties. In a study using the A549 human lung adenocarcinoma model, various derivatives were tested for their cytotoxic effects. The results demonstrated that compounds with specific structural modifications showed significant anticancer activity compared to standard chemotherapeutics like cisplatin.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

CompoundIC50 (µM)Cell LineNotes
Compound 1566A549More potent than 3,5-dimethylpyrazole
Compound X75HSAEC1-KTLower cytotoxicity on non-cancerous cells
Cisplatin50A549Standard comparator

The study highlighted that the presence of a carboxylic acid moiety in the structure significantly enhances anticancer activity while maintaining lower toxicity towards normal cells .

Antimicrobial Activity

The antimicrobial potential of the compound was evaluated against various multidrug-resistant pathogens. The screening included bacteria such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. The results indicated that certain derivatives exhibited strong antimicrobial activity.

Table 2: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Compound Tested
K. pneumoniae8Compound A
E. coli16Compound B
S. aureus4Compound C

These findings suggest that the compound could be developed further as a potential treatment for infections caused by resistant strains .

The biological activities of this compound are primarily attributed to its structural components:

  • Benzothiazole Moiety : Known for diverse biological activities including anticancer and antimicrobial effects.
  • Pyrrolidine Ring : Contributes to the overall stability and reactivity of the molecule.

Further studies are required to elucidate the exact mechanisms through which these compounds exert their effects on cellular pathways and target interactions.

Case Studies

A recent case study examined a series of pyrrolidine derivatives in clinical settings for their efficacy against lung cancer and bacterial infections. The results indicated that modifications in the side chains significantly influenced both anticancer and antimicrobial properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

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